5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C₆H₁₁N₃S and a molecular weight of 157.24 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with carbon disulfide, followed by cyclization with methyl isocyanate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-alkylated or S-arylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or aryl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: S-alkylated or S-arylated derivatives.
Scientific Research Applications
5-Isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals in various industrial applications.
Mechanism of Action
The mechanism of action of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the triazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the isopropyl group.
1H-1,2,4-Triazole-3-thiol: Lacks both the isopropyl and methyl groups.
3-Amino-5-mercapto-1,2,4-triazole: Contains an amino group instead of the isopropyl and methyl groups.
Uniqueness
5-Isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in various applications .
Properties
IUPAC Name |
4-methyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)5-7-8-6(10)9(5)3/h4H,1-3H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHLFQXWXOVOKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357649 |
Source
|
Record name | 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588680-36-8 |
Source
|
Record name | 2,4-Dihydro-4-methyl-5-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588680-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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